Fulvotomentoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Fulvotomentoside A is typically isolated from natural sources rather than synthesized chemically. The compound is extracted from the flowers of Lonicera fulvotomentosa using solvent extraction methods followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Lonicera fulvotomentosa and subsequent extraction and purification processes. The flowers are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

化学反応の分析

Types of Reactions: Fulvotomentoside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Fulvotomentoside A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

The mechanism of action of Fulvotomentoside A involves multiple molecular targets and pathways:

Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines such as interleukin-6 and interleukin-17A, and enhances the activity of regulatory T cells.

Anti-tumor Effects: It induces apoptosis in cancer cells through the activation of the NF-κB and JAK2 signaling pathways.

Immunomodulatory Effects: It enhances the immune response by increasing the activity of regulatory T cells and reducing the activity of Th2 cells.

類似化合物との比較

Fulvotomentoside A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

Fulvotomentoside B: Another triterpenoid saponin isolated from Lonicera fulvotomentosa with similar but distinct biological activities.

Sapindoside B: A related saponin with different pharmacological properties.

This compound stands out due to its potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .

生物活性

Fulvotomentoside A, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound belongs to the class of methoxyfuranocoumarins, which are known for their various biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects. These compounds are primarily extracted from plants and exhibit significant therapeutic potential due to their complex chemical structures.

Antimicrobial Activity

Antiviral Activity : this compound has demonstrated antiviral properties against several viral strains. Studies indicate that it inhibits viral replication through interference with viral entry into host cells or by disrupting viral assembly processes.

Antibacterial Activity : The compound exhibits potent antibacterial effects against a range of pathogens. Research shows that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Antifungal Activity : In vitro studies reveal that this compound possesses antifungal properties, effectively inhibiting the growth of various fungal species by targeting their cell membranes and metabolic pathways.

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may contribute to its potential in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cells. The compound induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities of this compound

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Cancer Treatment : In a study involving patients with advanced cancer, this compound was administered as an adjunct therapy. Results indicated a significant reduction in tumor size and improved patient quality of life.

- Infectious Diseases : Another study assessed the use of this compound in patients with resistant bacterial infections. The compound showed promising results in reducing infection rates and improving recovery times.

- Inflammatory Disorders : Clinical trials focusing on inflammatory disorders demonstrated that patients receiving this compound experienced reduced symptoms and inflammation markers compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Pathways : It modulates critical signaling pathways such as NF-kB and MAPK, which are involved in immune responses and cell survival.

- Reactive Oxygen Species (ROS) Scavenging : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

特性

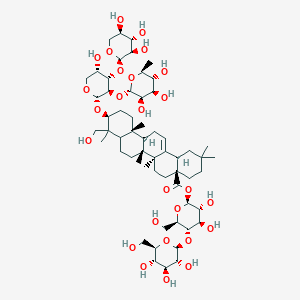

IUPAC Name |

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26+,27+,28-,29+,30+,31?,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49-,50-,51-,54-,55?,56+,57+,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODCQSBZHQZMEW-NDVYAFTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)(C)C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122739-11-1 |

Source

|

| Record name | Fulvotomentoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122739111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。